molecular formula C14H19N B12935831 3-Phenyl-1-azaspiro[4.4]nonane

3-Phenyl-1-azaspiro[4.4]nonane

Cat. No.: B12935831
M. Wt: 201.31 g/mol
InChI Key: UFFPSTWJEZJYPF-UHFFFAOYSA-N
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Description

3-Phenyl-1-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[4.4]nonane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-azaspiro[4.4]nonane can be achieved through several methods. One notable approach involves the reaction of nitrones with 1,1-disubstituted allenes, leading to the formation of the desired spirocyclic structure . Another method includes the use of radical bicyclization involving the formation and capture of alkoxyaminyl radicals .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of metal-free synthesis methods and domino radical bicyclization could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, particularly involving nucleophiles, can modify the phenyl group or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines.

Mechanism of Action

The mechanism by which 3-Phenyl-1-azaspiro[4.4]nonane exerts its effects is not fully understood. studies suggest that its biological activity may involve interactions with specific molecular targets and pathways. For instance, its potential anticonvulsant activity could be related to modulation of neurotransmitter systems or ion channels .

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-1-azaspiro[4.4]nonane stands out due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in synthetic chemistry .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

3-phenyl-1-azaspiro[4.4]nonane

InChI

InChI=1S/C14H19N/c1-2-6-12(7-3-1)13-10-14(15-11-13)8-4-5-9-14/h1-3,6-7,13,15H,4-5,8-11H2

InChI Key

UFFPSTWJEZJYPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(CN2)C3=CC=CC=C3

Origin of Product

United States

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